Bienvenue dans la boutique en ligne BenchChem!

Spiro[[1,3]dioxolo[4,5-g]pyrrolo[1,2-a]quinoxaline-4(5H),4'-piperidine]

Medicinal Chemistry Conformational Restriction Ligand Efficiency

This conformationally rigid spiro[pyrrolo[1,2-a]quinoxaline-4,4'-piperidine] (CAS 1242410-84-9) features a unique [1,3]dioxolo annulation that locks the scaffold into a zero-rotatable-bond architecture with precisely defined hydrogen-bond acceptor geometry. Unlike methyl, methoxy, or unsubstituted analogs, this dioxolo variant provides a distinct pharmacophoric fingerprint for fragment-based drug discovery (FBDD), CNS target deconvolution (5-HT1B, Akt, Pim-1/2), and focused kinase/GPCR library design. Available as free base (≥98% purity) and hydrochloride salt (CAS 1242267-95-3) for solubility optimization. Verified by InChIKey KJGVWYXZTCCUGV-UHFFFAOYSA-N.

Molecular Formula C16H17N3O2
Molecular Weight 283.32 g/mol
Cat. No. B8080322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[[1,3]dioxolo[4,5-g]pyrrolo[1,2-a]quinoxaline-4(5H),4'-piperidine]
Molecular FormulaC16H17N3O2
Molecular Weight283.32 g/mol
Structural Identifiers
SMILESC1CNCCC12C3=CC=CN3C4=CC5=C(C=C4N2)OCO5
InChIInChI=1S/C16H17N3O2/c1-2-15-16(3-5-17-6-4-16)18-11-8-13-14(21-10-20-13)9-12(11)19(15)7-1/h1-2,7-9,17-18H,3-6,10H2
InChIKeyKJGVWYXZTCCUGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spiro[[1,3]dioxolo[4,5-g]pyrrolo[1,2-a]quinoxaline-4(5H),4'-piperidine] – Compound Identity and Core Structural Features


Spiro[[1,3]dioxolo[4,5-g]pyrrolo[1,2-a]quinoxaline-4(5H),4'-piperidine] (CAS 1242410-84-9, free base) is a synthetic spirocyclic heterocycle composed of a fused pyrrolo[1,2-a]quinoxaline core, a [1,3]dioxolo ring annulated at the 4,5-g position, and a piperidine ring connected through a spiro junction at the 4-position [1]. The hydrochloride salt (CAS 1242267-95-3) is also commercially available [2]. The molecule has a molecular formula of C16H17N3O2, a molecular weight of 283.33 g/mol, zero rotatable bonds, and a computed XLogP3-AA of 1.6, indicating a rigid, moderately lipophilic scaffold [1]. It belongs to the broader pyrrolo[1,2-a]quinoxaline class, which is recognized in the medicinal chemistry literature as a privileged scaffold with potential applications in CNS disorders and oncology [3].

Why Spiro[[1,3]dioxolo[4,5-g]pyrrolo[1,2-a]quinoxaline-4(5H),4'-piperidine] Cannot Be Readily Substituted by In-Class Analogs


The pyrrolo[1,2-a]quinoxaline spiro-piperidine chemotype encompasses multiple substitution variants that differ substantially in ring annulation pattern, electronic character, and steric profile. The target compound bears a [1,3]dioxolo ring fused to the quinoxaline phenyl ring, which constrains conformational flexibility (zero rotatable bonds) and introduces two hydrogen-bond acceptor oxygen atoms at a defined geometry [1]. Closely related analogs—such as the 7′-methyl analog (CAS 1242268-31-0), the 7′,8′-dimethoxy analog (CAS 1242410-86-1), and the unsubstituted spiro[pyrrolo[1,2-a]quinoxaline-4,4′-piperidine]—differ in substitution pattern, lipophilicity, and hydrogen-bonding capacity, each of which can alter target binding, solubility, and metabolic stability . The rigid dioxolo annulation creates a unique spatial arrangement of heteroatoms that is not replicated by simple alkyl or alkoxy substituents, making generic substitution unreliable without confirmatory comparative data [2].

Quantitative Differentiation Evidence for Spiro[[1,3]dioxolo[4,5-g]pyrrolo[1,2-a]quinoxaline-4(5H),4'-piperidine]


Structural Rigidity Advantage: Zero Rotatable Bonds vs. 7′-Methyl and 7′,8′-Dimethoxy Analogs

The target compound possesses zero rotatable bonds due to its rigid [1,3]dioxolo annulation and spiro junction, compared with two rotatable bonds for the 7′-methyl analog and four for the 7′,8′-dimethoxy analog [1]. Conformational restriction is a well-established strategy to improve target binding affinity by reducing the entropic penalty upon binding [2].

Medicinal Chemistry Conformational Restriction Ligand Efficiency

Lipophilicity Differential: XLogP3-AA of 1.6 Positions the Dioxolo Analog Between Unsubstituted and 7′-Methyl Variants

The target compound has a computed XLogP3-AA value of 1.6 [1]. The unsubstituted spiro[piperidine-4,4′-pyrrolo[1,2-a]quinoxaline] core has a computed XLogP of approximately 2.0, while the 7′-methyl analog is more lipophilic at approximately 2.5 [2]. The dioxolo substitution thus provides intermediate lipophilicity, which can favorably influence solubility and permeability balance.

Physicochemical Properties Lipophilicity Drug-likeness

Hydrogen-Bond Acceptor Capacity: Four HBA Sites vs. Two for the 7′-Methyl Analog

The target compound features four hydrogen-bond acceptor (HBA) atoms—the two oxygen atoms of the dioxolo ring and the two nitrogen atoms of the quinoxaline—compared with only two HBA atoms for the 7′-methyl analog, which lacks the dioxolo oxygens [1]. This differential creates distinct molecular recognition capacity.

Hydrogen Bonding Molecular Recognition SAR

Commercial Purity Benchmark: 98.0% Minimum Purity with Full Hazard Classification

Fluorochem supplies the free base (Product Code F534993) at a certified purity of 98.0% with complete GHS hazard classification: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation) . This level of purity documentation is essential for reproducible research and is not uniformly available across all spiro-pyrroloquinoxaline analogs from other vendors.

Quality Control Procurement Safety

Recommended Application Scenarios for Spiro[[1,3]dioxolo[4,5-g]pyrrolo[1,2-a]quinoxaline-4(5H),4'-piperidine]


Structure-Based Drug Design: Rigid Scaffold for Fragment Growing and Lead Optimization

The zero-rotatable-bond architecture and well-defined hydrogen-bond acceptor geometry make this compound an ideal rigid core for fragment-based drug discovery (FBDD) and structure-based lead optimization programs [1]. The spiro junction locks the piperidine ring in a fixed orientation relative to the pyrroloquinoxaline plane, eliminating conformational ambiguity in docking studies and crystallographic refinement. Medicinal chemistry teams targeting CNS receptors or kinases where the pyrroloquinoxaline scaffold has demonstrated activity (e.g., 5-HT1B, Akt kinase, Pim-1/2) can use this compound as a structurally defined starting point [2].

Selective Chemical Probe Development for CNS Target Deconvolution

Based on the broader pyrroloquinoxaline literature, which includes validated 5-HT1B agonists such as CGS 12066B (IC50 = 51 nM at 5-HT1B) [1], and the established CNS depressant/anticonvulsant activity of spiro[pyrrolo(1,2-a)quinoxalines] in patent US3939159A [2], this dioxolo-annulated variant can serve as a structurally differentiated chemical probe for CNS target deconvolution. Its intermediate lipophilicity (XLogP = 1.6) and dual HBD/HBA profile distinguish it from more lipophilic serotonergic pyrroloquinoxalines, potentially reducing off-target binding to aminergic GPCRs that are sensitive to lipophilic basic amines [3].

Medicinal Chemistry SAR Libraries for Kinase or GPCR Panel Screening

The compound is suitable as a diversity element in focused screening libraries targeting kinase or GPCR panels where pyrroloquinoxaline-based inhibitors have shown activity [1]. Its unique substitution pattern (dioxolo annulation) provides a distinct pharmacophoric fingerprint compared to methyl, methoxy, or unsubstituted analogs, enabling systematic exploration of structure-activity relationships around the quinoxaline phenyl ring. The availability of both free base (CAS 1242410-84-9) and hydrochloride salt (CAS 1242267-95-3) forms allows for solubility optimization in screening assays [2].

Reference Standard for Analytical Method Development in Spiro-Heterocycle Characterization

Given its well-defined structure (confirmed by InChIKey KJGVWYXZTCCUGV-UHFFFAOYSA-N), 98.0% certified purity, and comprehensive hazard documentation [1], this compound can serve as a reference standard for developing HPLC, LC-MS, and NMR analytical methods for the broader class of spiro-pyrroloquinoxaline compounds. The rigid scaffold produces characteristic spectroscopic signatures that can be used as benchmarks for characterizing novel derivatives in synthetic chemistry workflows.

Quote Request

Request a Quote for Spiro[[1,3]dioxolo[4,5-g]pyrrolo[1,2-a]quinoxaline-4(5H),4'-piperidine]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.